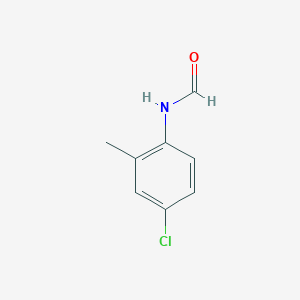

Formamide, N-(4-chloro-2-methylphenyl)-

Description

Overview of N-Arylformamides in Organic Synthesis and Medicinal Chemistry Research

N-Arylformamides, often referred to as formanilides, are a versatile and highly important class of compounds in both organic synthesis and medicinal chemistry. Their primary role in synthesis is as stable and effective formylating agents, most notably in the Vilsmeier-Haack reaction. nih.gov In this reaction, an N-arylformamide reacts with an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride to generate a highly electrophilic species known as the Vilsmeier reagent. nih.govchembk.com This reagent is then used to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings, a fundamental transformation for creating aldehydes that are precursors to a vast array of more complex molecules. sigmaaldrich.com

Beyond formylation, N-arylformamides serve as crucial intermediates for synthesizing other structures. For instance, they can be used as precursors for creating Schiff base ligands, which are important in coordination chemistry and catalysis. lookchem.com In medicinal chemistry, the formamide (B127407) moiety is a recognized structural feature in various biologically active molecules. The N-H bond of the formamide can act as a hydrogen bond donor, and the carbonyl oxygen as an acceptor, allowing these molecules to interact with biological targets such as enzymes and receptors. Research has shown the existence of enzymes, specifically N-substituted formamide deformylases, that can hydrolyze these compounds to their corresponding amines and formate, indicating their metabolic relevance. sigmaaldrich.comsigmaaldrich.com

Significance of Substituted Phenyl Formamides in Chemical Space Exploration

The exploration of chemical space—the vast ensemble of all possible molecules—is a cornerstone of modern drug discovery and materials science. Substituted phenyl formamides are exemplary tools in this endeavor. The functionalization of the phenyl ring allows for the precise tuning of a molecule's steric, electronic, and lipophilic properties.

In the case of Formamide, N-(4-chloro-2-methylphenyl)-, the substitution pattern is particularly noteworthy. The phenyl ring is modified with two distinct groups:

A Chloro Group (-Cl): Located at the para-position (position 4), the chlorine atom exerts a strong electron-withdrawing effect through induction and a weak electron-donating effect through resonance. Its primary influence is deactivating the ring towards electrophilic attack while increasing the acidity of the formamide N-H proton.

A Methyl Group (-CH₃): Located at the ortho-position (position 2), the methyl group is weakly electron-donating and provides steric bulk near the formamide linkage.

This specific combination of substituents creates a unique electronic and steric profile compared to unsubstituted formanilide. By systematically varying substituents on the phenyl ring, chemists can generate large libraries of related compounds with a spectrum of different properties. This strategy is fundamental to structure-activity relationship (SAR) studies, where researchers aim to optimize a molecule's biological activity or material properties by making small, deliberate structural changes. Studies on related substituted formamides, such as N-(4-Chlorophenyl)formamide, have investigated how these substitutions influence solid-state properties like crystal packing and phase transitions. google.com

Current Research Landscape and Emerging Directions for Formamide, N-(4-chloro-2-methylphenyl)-

The current research landscape for Formamide, N-(4-chloro-2-methylphenyl)- positions it primarily as a commercially available building block for chemical synthesis. synhet.commolbase.com Its downstream product upon hydrolysis is 4-chloro-2-methylaniline, a valuable intermediate in its own right for the synthesis of dyes, pesticides, and pharmaceutical agents. molbase.com

While specific publications detailing its use are sparse, the emerging directions for this compound can be inferred from the well-established chemistry of its class. The primary application is likely as a specialized intermediate in multi-step synthetic sequences within industrial or academic research focused on:

Agrochemicals and Pharmaceuticals: As a precursor, it can be used to construct more complex heterocyclic or polyfunctional molecules for screening as potential new herbicides, fungicides, or therapeutic agents. The 4-chloro-2-methylphenyl motif is present in a number of biologically active compounds.

Custom Reagent Synthesis: It can be employed to generate a specific Vilsmeier reagent tailored with its unique substitution pattern. This allows for the introduction of a substituted formylphenyl group in a single step, which could be advantageous in the synthesis of specialized materials or complex organic targets.

The future of a compound like Formamide, N-(4-chloro-2-methylphenyl)- lies in its potential to be incorporated into discovery pipelines. As high-throughput screening and computational chemistry continue to identify novel molecular scaffolds with potential utility, the demand for readily available and functionally diverse building blocks like this one is expected to grow.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chloro-2-methylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGQXVYBVVOYGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073431 | |

| Record name | Formamide, N-(4-chloro-2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21787-81-5 | |

| Record name | N-(4-Chloro-2-methylphenyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21787-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Chloro-2-formotoluidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021787815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formamide, N-(4-chloro-2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-CHLORO-O-FORMOTOLUIDIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Pathways for Formamide, N 4 Chloro 2 Methylphenyl

Classical and Contemporary Synthesis Routes for N-Arylformamides

The synthesis of N-arylformamides, including Formamide (B127407), N-(4-chloro-2-methylphenyl)-, is commonly achieved through the formylation of the corresponding aniline. This can be accomplished via direct reactions with formylating agents or through various catalytic methods.

Direct Formylation Reactions of Substituted Anilines

The most straightforward method for the synthesis of Formamide, N-(4-chloro-2-methylphenyl)- is the direct formylation of 4-chloro-2-methylaniline. This reaction typically involves the use of formic acid as the formylating agent. The reaction between an amine and formic acid can be driven to completion by removing the water formed during the condensation, often by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus. acs.org

A representative procedure involves heating a mixture of the substituted aniline with formic acid. For instance, a similar compound, N-(4-Methylphenyl)formamide, was synthesized by stirring a mixture of 4-toluidine and formic acid in the presence of sulfuric acid and ethanol. nih.gov The general mechanism for the acid-catalyzed formylation of an amine with formic acid involves the protonation of the formic acid to increase its electrophilicity, followed by nucleophilic attack by the amine. Subsequent dehydration leads to the formation of the N-arylformamide.

Alternative direct formylating agents that can be employed include:

Acetic formic anhydride (B1165640): This is a highly effective reagent but is sensitive to moisture. acs.org

Chloral: This reagent can produce formamides in excellent yields at low temperatures. researchgate.net

Ammonium formate: This can also serve as a convenient formylating agent. researchgate.net

Catalytic Approaches in Formamide Synthesis

Catalytic methods offer advantages in terms of efficiency, milder reaction conditions, and often, higher yields. Various catalysts have been developed for the N-formylation of anilines.

Acid Catalysis: Lewis and Brønsted acids can catalyze the formylation of amines with formic acid. For example, melamine trisulfonic acid has been used as a catalyst for this transformation under solvent-free conditions, achieving excellent yields. researchgate.net Zinc chloride (ZnCl2) is another inexpensive and environmentally friendly Lewis acid catalyst that has been shown to be effective. researchgate.netnih.gov The proposed mechanism for these acid-catalyzed reactions involves the activation of formic acid by the catalyst, facilitating the nucleophilic attack by the amine. nih.gov

Metal Catalysis: Transition metal catalysts have also been employed for the N-formylation of amines. Indium has been reported to catalyze the formylation of amines with formic acid under solvent-free conditions. nih.gov Other metal catalysts, such as those based on copper, have been used for the N-formylation of anilines using carbon dioxide and a silane reducing agent.

The following table summarizes various catalytic systems used for the N-formylation of anilines:

| Catalyst | Formylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Melamine Trisulfonic Acid | Formic Acid | Solvent-free | 60 | 40-90 min | Excellent |

| ZnCl2 | Formic Acid | Solvent-free | 70 | 10-900 min | High |

| Indium | Formic Acid | Solvent-free | 70 | 1-24 h | Moderate to Excellent |

| Sulfated Tungstate | Formic Acid | Solvent-free | 70 | 10-45 min | 85-99 |

Exploration of Alternative Synthetic Strategies for Formamide, N-(4-chloro-2-methylphenyl)-

Beyond the direct formylation of 4-chloro-2-methylaniline, alternative synthetic strategies can be explored. These may involve different formylating agents or entirely different precursors.

One alternative approach is the use of carbon dioxide (CO2) as a C1 source for formylation. This method is considered a greener alternative. For instance, the N-formylation of anilines has been achieved using CO2 in the presence of a reducing agent like phenylsilane and a copper catalyst. More recently, a titanium-catalyzed N-formylation of anilines and nitroarenes using CO2 and ammonia borane has been reported. chemrxiv.org

Another strategy involves the use of oxalic acid as a carbon monoxide (CO) surrogate in a manganese-catalyzed N-formylation of anilines. acs.orgnih.gov This method avoids the direct handling of toxic CO gas. nih.gov

Triflic anhydride (Tf2O) can be used to activate formic acid for the N-formylation of anilines under mild conditions, providing a practical and efficient procedure. niscpr.res.in This method highlights the utility of Tf2O as a powerful activating agent. niscpr.res.in

High-Yield Synthesis Optimization and Purity Enhancement Techniques

Optimizing the reaction conditions is crucial for achieving high yields and purity of Formamide, N-(4-chloro-2-methylphenyl)-. Key parameters to consider for optimization include the choice of solvent, catalyst, temperature, and reaction time.

For direct formylation with formic acid, the optimization can involve screening different solvents for azeotropic water removal and varying the molar ratio of the reactants. A study on the N-formylation of amines using formic acid showed that using toluene or xylene as a solvent with a Dean-Stark trap significantly increased the yield compared to performing the reaction in benzene or with excess formic acid. acs.org

In catalytic systems, the catalyst loading and the nature of the catalyst are critical. Optimization tables from studies on similar reactions can provide a starting point for the synthesis of the target compound. For example, in a titanium-catalyzed N-formylation, catalyst loading was varied from 10 to 20 mol%, with 20 mol% giving a significantly higher yield. chemrxiv.org

Purity Enhancement Techniques: After the synthesis, purification of the crude product is essential. Common techniques include:

Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures.

Column Chromatography: For more challenging separations, column chromatography on silica gel can be employed to isolate the desired product from byproducts and unreacted starting materials. The progress of the purification can be monitored by thin-layer chromatography (TLC). nih.gov

Washing: The crude product can be washed with aqueous solutions to remove acidic or basic impurities. For instance, after a reaction, the organic layer is often washed with brine and dried over an anhydrous salt like sodium sulfate before solvent evaporation. nih.gov

Derivatization and Functionalization Strategies of Formamide, N-(4-chloro-2-methylphenyl)-

The formamide group in N-(4-chloro-2-methylphenyl)formamide can be a site for further chemical modifications, allowing for the synthesis of a variety of derivatives.

Modification at the Formamide Nitrogen

The hydrogen atom on the formamide nitrogen is acidic and can be removed by a base, allowing for subsequent reactions at the nitrogen atom.

N-Alkylation: N-alkylation of N-arylformamides can be achieved using various alkylating agents in the presence of a base. For example, N,N-dimethylformamide dialkyl acetals have been used as alkylating agents for N-H containing compounds. Palladium-catalyzed N-alkylation reactions have also been extensively studied and offer a versatile method for introducing alkyl groups.

N-Acylation: The formamide nitrogen can also undergo acylation to form N-acyl derivatives. This can be achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base. Palladium-catalyzed N-acylation of N-H sulfoximines with aryl iodides using carbon monoxide has been reported, which could be a potential strategy for the acylation of N-arylformamides.

These derivatization strategies open up possibilities for synthesizing a library of compounds based on the Formamide, N-(4-chloro-2-methylphenyl)- scaffold for various applications in medicinal chemistry and materials science.

Reactions Involving the Chlorotolyl Aromatic Ring

The reactivity of the aromatic ring in N-(4-chloro-2-methylphenyl)formamide is governed by the electronic and steric effects of its three substituents: the formamido group (-NHCHO), the methyl group (-CH3), and the chlorine atom (-Cl). These groups influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

The formamido group is an activating ortho, para-director, meaning it increases the rate of electrophilic attack and directs incoming electrophiles to the positions ortho and para to itself. Similarly, the methyl group is also an activating ortho, para-director. wikipedia.org Conversely, the chlorine atom is a deactivating ortho, para-director; it slows the reaction rate relative to benzene but still directs incoming groups to the ortho and para positions.

The positions on the benzene ring are numbered starting from the carbon bearing the formamido group as position 1. Therefore, the substituents are at C1 (-NHCHO), C2 (-CH3), and C4 (-Cl). The potential sites for electrophilic attack are C3, C5, and C6.

Position C6: This position is ortho to the strongly activating formamido group and meta to the chloro and methyl groups. It is highly activated.

Position C5: This position is meta to the formamido and methyl groups but ortho to the chloro group. This position is the least activated.

Position C3: This position is ortho to the methyl group, meta to the formamido group, and para to the chloro group.

Considering the combined influence of these groups, the primary sites for electrophilic aromatic substitution are the positions most activated by the powerful formamido group and not significantly sterically hindered. The C6 position, being ortho to the formamido group, is a highly probable site for substitution.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NHCHO (Formamido) | 1 | Activating | Ortho, Para |

| -CH3 (Methyl) | 2 | Activating | Ortho, Para |

| -Cl (Chloro) | 4 | Deactivating | Ortho, Para |

While electrophilic substitution is favored, nucleophilic aromatic substitution (SNAr) to replace the chlorine atom is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. The N-(4-chloro-2-methylphenyl)formamide molecule lacks such strong activating groups for SNAr.

Synthesis of Advanced Chemical Structures Incorporating the N-(4-chloro-2-methylphenyl)formamide Moiety

Formamide, N-(4-chloro-2-methylphenyl)- serves as a key building block for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Its formamide functional group can be readily converted into other reactive moieties, facilitating the construction of advanced chemical structures.

Precursor to Formamidine (B1211174) Pesticides:

A significant application of N-(4-chloro-2-methylphenyl)formamide is its role as a direct precursor to formamidine pesticides, such as Chlordimeform (B52258). nih.gov Chlordimeform, chemically known as N'-(4-chloro-2-methylphenyl)-N,N-dimethylformamidine, was used as an acaricide. The synthesis involves the conversion of the formamide into the corresponding formamidine. This transformation can be achieved by reacting the formamide with a Vilsmeier-type reagent or by other methods that activate the formamide carbonyl group, followed by reaction with dimethylamine.

Generation of Reactive Intermediates for Heterocycle Synthesis:

The formamide group can be activated by treatment with various reagents, such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride, to generate highly reactive intermediates like imidoyl chlorides or Vilsmeier reagents. wikipedia.orgheteroletters.org These intermediates are powerful electrophiles that are instrumental in the synthesis of a wide range of heterocyclic compounds.

For example, the generated imidoyl chloride can undergo intramolecular cyclization if a suitable nucleophilic group is present elsewhere in the molecule. More commonly, it can react with external nucleophiles in cyclization reactions to form heterocycles like quinolines, quinazolines, and other fused ring systems. This pathway is a cornerstone of synthetic strategies targeting bioactive molecules, as these heterocyclic scaffolds are prevalent in many pharmaceutical drugs and pesticides. amazonaws.com

| Starting Material | Reagent(s) | Intermediate/Product Class | Significance |

|---|---|---|---|

| N-(4-chloro-2-methylphenyl)formamide | 1. Activating Agent (e.g., POCl₃) 2. Dimethylamine | N'-(4-chloro-2-methylphenyl)-N,N-dimethylformamidine (Chlordimeform) | Synthesis of formamidine pesticides. nih.gov |

| N-(4-chloro-2-methylphenyl)formamide | POCl₃, SOCl₂, or (COCl)₂ | Imidoyl Chlorides / Vilsmeier Reagents | Key electrophilic intermediates for building complex molecules. wikipedia.orgheteroletters.org |

| Imidoyl Chloride Intermediate | Various nucleophiles / Cyclization conditions | Heterocyclic Compounds (e.g., Quinolines, Quinazolines) | Access to core structures of many pharmaceuticals and agrochemicals. amazonaws.com |

Advanced Structural Elucidation and Supramolecular Chemistry of Formamide, N 4 Chloro 2 Methylphenyl

X-ray Crystallographic Studies of N-(4-chloro-2-methylphenyl)formamide and Analogues

While specific crystallographic data for N-(4-chloro-2-methylphenyl)formamide is not available, analysis of closely related structures provides insight into the likely molecular and supramolecular features of this compound.

Analysis of Intermolecular Hydrogen Bonding Interactions (N–H⋯O, C–H⋯O)

The crystal structures of related formamides are characterized by extensive hydrogen bonding networks. The primary interaction is typically a strong intermolecular N–H⋯O hydrogen bond, which links molecules into chains or dimers. In N-(4-methylphenyl)formamide, pairs of N–H⋯O hydrogen bonds lead to the formation of inversion dimers nih.gov. Additionally, weaker C–H⋯O interactions often play a significant role in stabilizing the crystal structure by connecting these primary motifs into more complex three-dimensional architectures nih.gov. It is highly probable that N-(4-chloro-2-methylphenyl)formamide would exhibit similar hydrogen bonding patterns, with the formyl oxygen acting as a hydrogen bond acceptor and the N-H group as a donor.

Polymorphism and Phase Transition Phenomena in Related Formamides

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in formamide (B127407) derivatives. For example, N-(4-chlorophenyl)formamide and N-(2,6-dichlorophenyl)formamide are known to exhibit phase transitions under different thermal conditions, transitioning from disordered to ordered models nih.gov. This suggests that N-(4-chloro-2-methylphenyl)formamide may also exhibit polymorphic behavior, with different crystalline forms being accessible under varying crystallization conditions.

Spectroscopic Techniques for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

While specific NMR data for N-(4-chloro-2-methylphenyl)formamide is not available, the expected chemical shifts can be inferred from data on analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of N-(4-chloro-2-methylphenyl)formamide would be expected to show distinct signals for the formyl proton (CHO), the N-H proton, the aromatic protons, and the methyl protons. The formyl proton typically appears as a singlet or a doublet (due to coupling with the N-H proton) in the downfield region. The N-H proton signal is also expected in the downfield region and may be broadened. The aromatic protons would exhibit a complex splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The methyl group protons would appear as a singlet in the upfield region. For comparison, in N-(2,4-dimethylphenyl)-N-methylformamide, the aromatic protons appear in the range of δ 6.98-7.09 ppm, and the methyl protons are observed at δ 2.21 and 2.33 ppm umich.edu.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. A signal for the carbonyl carbon (C=O) of the formamide group is expected in the highly deshielded region, typically around 160-165 ppm. The aromatic carbons would resonate in the approximate range of 110-140 ppm, with their specific shifts influenced by the chloro and methyl substituents. The methyl carbon would give a signal in the upfield region, typically around 15-25 ppm. In the related compound N-(2,4-dimethylphenyl)-N-methylformamide, the carbonyl carbon resonates at δ 163.1 ppm, and the aromatic carbons appear between δ 127.6 and 138.3 ppm, while the methyl carbons are found at δ 17.53 and 20.91 ppm umich.edu.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of N-(4-chloro-2-methylphenyl)-formamide is characterized by absorption bands that confirm the presence of its key structural features: a secondary amide group, a substituted benzene ring, a methyl group, and a carbon-chlorine bond.

The principal vibrational bands and their assignments are detailed below:

N-H Stretching: A distinct absorption band typically appears in the region of 3250-3300 cm⁻¹. This band is characteristic of the N-H stretching vibration in secondary amides, often appearing as a sharp peak. Its position can be influenced by hydrogen bonding.

Aromatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the phenyl ring are observed as a group of weaker bands typically above 3000 cm⁻¹.

Methyl C-H Stretching: Asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl (-CH₃) group are expected to appear in the 2950-3050 cm⁻¹ and 2900-2950 cm⁻¹ ranges, respectively nist.gov.

Amide I (C=O Stretching): The most intense band in the spectrum for many amides is the Amide I band, which is primarily due to the C=O stretching vibration. For N-phenylformamides, this band is typically located in the range of 1660-1700 cm⁻¹. The exact position is sensitive to the electronic effects of the substituents on the phenyl ring and hydrogen bonding.

Amide II (N-H Bending and C-N Stretching): This band, resulting from a combination of N-H in-plane bending and C-N stretching vibrations, is found in the 1530-1570 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically produce a series of bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the bond between the aromatic carbon and the nitrogen atom contributes to bands in the 1200-1350 cm⁻¹ range.

C-Cl Stretching: The presence of the chlorine substituent on the aromatic ring is confirmed by a C-Cl stretching vibration, which typically gives rise to a strong absorption band in the 1000-1100 cm⁻¹ region for aryl chlorides.

The following table summarizes the expected characteristic infrared absorption bands for Formamide, N-(4-chloro-2-methylphenyl)-.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amide (-NH) | 3250 - 3300 |

| C-H Stretch | Aromatic Ring | > 3000 |

| C-H Stretch | Methyl Group (-CH₃) | 2900 - 3050 |

| C=O Stretch (Amide I) | Amide (-C=O) | 1660 - 1700 |

| N-H Bend / C-N Stretch (Amide II) | Amide (-NH-C=O) | 1530 - 1570 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-N Stretch | Aryl-Amine | 1200 - 1350 |

| C-Cl Stretch | Aryl-Chloride | 1000 - 1100 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. The molecular formula for Formamide, N-(4-chloro-2-methylphenyl)- is C₈H₈ClNO. The nominal molecular weight is 169 g/mol , with a more precise molecular weight of approximately 169.608 g/mol , consistent with its isomer, N-(2-chloro-4-methylphenyl)-formamide nist.gov.

Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern provides valuable structural information.

Molecular Ion (M⁺˙): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 169. Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with a peak at m/z 171 (the M+2 peak) that is approximately one-third the intensity of the m/z 169 peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Loss of Chlorine: A significant fragmentation pathway involves the cleavage of the C-Cl bond, resulting in the loss of a chlorine radical. This leads to the formation of a prominent ion at m/z 134 (C₈H₈NO⁺). Data for the isomer N-(2-chloro-4-methylphenyl)-formamide shows the appearance energy for this [M-Cl]⁺ ion to be 9.1 ± 0.1 eV nist.gov.

Loss of Formyl Group: Cleavage of the N-C(O) bond can lead to the loss of a formyl radical (•CHO) or carbon monoxide (CO). Loss of •CHO would result in an ion corresponding to the 4-chloro-2-methylaniline radical cation at m/z 141.

Loss of CO: Initial loss of H• from the formyl group followed by the loss of CO is a common fragmentation pathway for formanilides, which would lead to an ion at m/z 141.

Formation of Chlorotoluidine Ion: The ion at m/z 141 (C₇H₈ClN⁺˙) can be a significant peak, representing the 4-chloro-2-methylaniline radical cation.

Further Fragmentation: This aniline-type ion can further fragment, for instance, by losing a methyl radical to yield an ion at m/z 126.

The table below outlines the key ions expected in the mass spectrum of Formamide, N-(4-chloro-2-methylphenyl)-.

| m/z | Ion Formula | Identity / Proposed Fragmentation |

| 169/171 | [C₈H₈ClNO]⁺˙ | Molecular Ion (M⁺˙) with ³⁵Cl/³⁷Cl isotope pattern |

| 141/143 | [C₇H₈ClN]⁺˙ | [M - CO]⁺˙ or [M - CHO]⁺; 4-chloro-2-methylaniline ion |

| 134 | [C₈H₈NO]⁺ | [M - Cl]⁺ nist.gov |

| 106 | [C₇H₈N]⁺ | [M - Cl - CO]⁺ |

Vibrational Spectroscopy and Spectroscopic Data Interpretation

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a detailed picture of the molecular vibrations. The interpretation of these spectra allows for a comprehensive structural characterization of Formamide, N-(4-chloro-2-methylphenyl)-. The vibrational modes can be categorized into several groups based on the parts of the molecule involved.

Amide Group Vibrations: The vibrations of the secondary amide (-CO-NH-) group are particularly diagnostic. The Amide I band (primarily C=O stretch) and Amide II band (a mix of N-H bend and C-N stretch) are prominent features in the IR spectrum, as previously discussed. The Amide III band, a more complex mix of vibrations, is typically weaker in the IR but can be more intense in the Raman spectrum, usually appearing in the 1200-1300 cm⁻¹ range. The out-of-plane N-H bending vibration gives rise to the Amide V band, often seen as a broad absorption near 700 cm⁻¹.

Aromatic Ring and Substituent Vibrations: The trisubstituted benzene ring exhibits several characteristic vibrational modes.

C-H Stretching: Aromatic C-H stretching vibrations give rise to bands in the 3000-3100 cm⁻¹ region.

Ring Stretching: The in-plane C=C stretching vibrations of the aromatic ring, often referred to as quadrant, semicircle, and octant stretching modes, appear in the 1450-1600 cm⁻¹ region.

In-plane C-H Bending: These vibrations are observed between 1000 cm⁻¹ and 1300 cm⁻¹.

Out-of-plane C-H Bending: The pattern of out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, characteristic bands are expected in this region.

Substituent-Sensitive Modes: Vibrations involving the substituents, such as the C-CH₃, C-N, and C-Cl bonds, are also present. The C-Cl stretching mode is a strong indicator of the halogen's presence, typically found between 1000 and 1100 cm⁻¹ nist.gov. The C-N stretching vibration is coupled with other modes but contributes significantly to bands around 1300 cm⁻¹.

The combination of these spectroscopic techniques provides a detailed and confirmed structural elucidation of Formamide, N-(4-chloro-2-methylphenyl)-, with each method offering complementary information to build a complete molecular picture.

Computational Chemistry and Theoretical Investigations of Formamide, N 4 Chloro 2 Methylphenyl

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. For Formamide (B127407), N-(4-chloro-2-methylphenyl)-, DFT calculations are instrumental in understanding its reactivity, stability, and spectroscopic properties. These calculations are often performed using specific basis sets, such as 6-311++G(d,p), to provide a detailed description of the molecule's electronic distribution and energy levels.

A key aspect of DFT is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

For Formamide, N-(4-chloro-2-methylphenyl)-, the presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the phenyl ring, along with the amide linkage, significantly influences the electronic distribution. The lone pair of electrons on the nitrogen atom and the oxygen atom of the formyl group also play a crucial role in its electronic properties. Theoretical studies on similar N-phenylacetamide derivatives suggest that the HOMO is often localized on the phenyl ring, while the LUMO is distributed over the amide group.

Table 1: Theoretical Electronic Properties of Formamide, N-(4-chloro-2-methylphenyl)- (Illustrative)

| Parameter | Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Molecular polarity |

Note: The values in this table are illustrative and representative of what would be obtained from DFT calculations for this class of molecules. Specific values would be dependent on the level of theory and basis set used in the calculation.

The three-dimensional structure of Formamide, N-(4-chloro-2-methylphenyl)- is not rigid. Rotation around the single bonds, particularly the C-N bond of the amide linkage and the bond connecting the phenyl ring to the nitrogen atom, gives rise to different conformers with varying energies. Exploring the conformational energy landscape through DFT calculations helps identify the most stable conformer (the global minimum) and other low-energy conformers that may exist in equilibrium.

This analysis is typically performed by systematically rotating specific dihedral angles and calculating the corresponding single-point energies, resulting in a potential energy surface scan. The results can reveal the energy barriers between different conformations and the preferred spatial arrangement of the molecule. The planarity of the amide group and the orientation of the substituted phenyl ring relative to the formamide moiety are key structural features determined through these studies.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the molecule's vibrations, translations, and rotations.

For Formamide, N-(4-chloro-2-methylphenyl)-, MD simulations are particularly useful for studying its behavior in a solvent, typically water, to understand solvation effects. These simulations can reveal how water molecules arrange themselves around the solute and the nature of the intermolecular interactions, such as hydrogen bonding between the amide group and water. The stability of the molecule's conformation in a biological environment and its solubility can be predicted through these simulations. Parameters such as the radial distribution function can be calculated to quantify the structure of the solvation shell.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. While a comprehensive QSAR study would require a dataset of structurally related molecules with measured biological activities, the principles can be applied to understand the key structural features of Formamide, N-(4-chloro-2-methylphenyl)- that are likely to govern its activity.

In a hypothetical QSAR model for a series of N-aryl amides, descriptors for Formamide, N-(4-chloro-2-methylphenyl)- would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). The model would then reveal whether factors like the presence of the chloro and methyl substituents at specific positions are positively or negatively correlated with a particular biological endpoint. This provides mechanistic insights by highlighting the physicochemical properties that are most important for the molecule's function.

Molecular Docking and Binding Mechanism Predictions with Target Proteins

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their action.

For Formamide, N-(4-chloro-2-methylphenyl)-, molecular docking studies can be performed against various protein targets to predict its binding affinity and mode of interaction. The process involves generating a set of possible conformations of the ligand and fitting them into the binding site of the protein. A scoring function is then used to estimate the binding energy for each pose.

Studies on structurally similar compounds have shown that they can interact with a range of protein targets. The binding mechanism typically involves a combination of interactions, including:

Hydrogen bonding: The amide group of Formamide, N-(4-chloro-2-methylphenyl)- can act as a hydrogen bond donor (N-H) and acceptor (C=O).

Hydrophobic interactions: The substituted phenyl ring can form hydrophobic interactions with nonpolar residues in the protein's binding pocket.

Halogen bonding: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction.

Table 2: Illustrative Molecular Docking Results for Formamide, N-(4-chloro-2-methylphenyl)- with a Hypothetical Protein Target

| Parameter | Value/Description |

|---|---|

| Binding Affinity (Scoring Function) | -7.5 kcal/mol |

| Interacting Residues | TYR 23, LEU 45, PHE 89 |

| Types of Interactions | Hydrogen bond with TYR 23, Hydrophobic interactions with LEU 45 and PHE 89 |

Note: The data in this table is illustrative and represents typical outputs from a molecular docking study. The specific values and interacting residues would depend on the chosen protein target.

Chemical Reactivity and Reaction Mechanisms of Formamide, N 4 Chloro 2 Methylphenyl

Investigation of Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving Formamide (B127407), N-(4-chloro-2-methylphenyl)- can occur at two primary sites: the electrophilic carbonyl carbon and the nucleophilic formamide nitrogen.

The carbonyl carbon of the formamide group in Formamide, N-(4-chloro-2-methylphenyl)- is an electrophilic center, susceptible to attack by nucleophiles. The reactivity of this site is influenced by the electronic properties of the N-aryl substituent. The nitrogen atom's lone pair of electrons delocalizes into the carbonyl group, reducing its electrophilicity compared to ketones or aldehydes. saskoer.ca However, under specific conditions, this site readily participates in reactions.

A key example of reactivity at the formamide carbonyl is the Vilsmeier-Haack reaction. wikipedia.orgnumberanalytics.comyoutube.comnumberanalytics.comchemistrysteps.com In this reaction, a substituted formamide reacts with phosphorus oxychloride (POCl₃) to generate a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.orgnumberanalytics.com This reagent can then be used to formylate electron-rich aromatic compounds. wikipedia.org For Formamide, N-(4-chloro-2-methylphenyl)-, the formation of the corresponding Vilsmeier reagent would proceed as follows:

Reaction Scheme: Formation of the Vilsmeier Reagent

Formamide, N-(4-chloro-2-methylphenyl)- + POCl₃ → [N-(4-chloro-2-methylphenyl)-N-methyleniminium chloride]-type intermediate

This intermediate is a potent electrophile and is central to the synthesis of various heterocyclic and aromatic aldehydes.

Another important reaction at the carbonyl carbon is hydrolysis, which can be catalyzed by acid or base. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by water. Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The stability of N-aryl formamides towards hydrolysis can vary. For instance, N,N'-dimethylformamidine, a related compound, is relatively stable in acidic solutions but hydrolyzes in alkaline media. researchgate.net

The nitrogen atom in Formamide, N-(4-chloro-2-methylphenyl)- possesses a lone pair of electrons and can act as a nucleophile. However, its nucleophilicity is attenuated by the delocalization of these electrons into the adjacent carbonyl group and the aromatic ring. Despite this, the nitrogen can participate in nucleophilic substitution reactions, particularly after deprotonation to form the corresponding amide anion.

The anion derived from an N-aryl formamide is an ambident nucleophile, with negative charge density delocalized between the nitrogen and oxygen atoms. daneshyari.com The site of nucleophilic attack (N-alkylation vs. O-alkylation) is influenced by the electronic nature of the substituents on the aryl ring. daneshyari.comresearchgate.net For Formamide, N-(4-chloro-2-methylphenyl)-, the presence of the electron-withdrawing chloro group at the para position would tend to decrease the electron density on the nitrogen, making it a slightly less potent nucleophile compared to unsubstituted N-phenylformamide. Conversely, the ortho-methyl group is weakly electron-donating.

A notable application demonstrating the nucleophilicity of the formamide nitrogen is in the synthesis of the formamidine (B1211174) pesticide, chlordimeform (B52258) (N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide). bcpcpesticidecompendium.orgsemanticscholar.orgnih.govherts.ac.uk While the exact industrial synthesis pathway can vary, a plausible route involves the reaction of Formamide, N-(4-chloro-2-methylphenyl)- with a reagent that provides the dimethylaminomethylene group, showcasing the nitrogen's ability to form a new C-N bond.

| Reaction Type | Reactant | Product Type | Key Features |

| N-Arylation | Aryl Halides | N,N-Disubstituted Amides | Can be promoted by nickel-photoredox catalysis under mild conditions. chemistryviews.org |

| Reaction with Pentafluoropyridine | Pentafluoropyridine | N- or O-arylated products | The reaction site depends on the electronic nature of the aryl substituents. daneshyari.comresearchgate.net |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of Formamide, N-(4-chloro-2-methylphenyl)- can undergo electrophilic aromatic substitution. The regioselectivity of such reactions is governed by the directing effects of the three substituents already present: the 4-chloro group, the 2-methyl group, and the N-formylamino group (-NHCHO).

-Cl (Chloro group): Ortho-, para-directing and deactivating.

-CH₃ (Methyl group): Ortho-, para-directing and activating.

-NHCHO (Formamido group): Ortho-, para-directing and activating.

The positions on the aromatic ring available for substitution are C3, C5, and C6. The directing effects of the existing substituents on these positions are summarized below:

| Position | Directing Effect of -NHCHO (at C1) | Directing Effect of -CH₃ (at C2) | Directing Effect of -Cl (at C4) | Overall Predicted Reactivity |

| C3 | Meta | Ortho | Meta | Moderately favored |

| C5 | Para | Meta | Ortho | Highly favored |

| C6 | Ortho | Para | Meta | Sterically hindered |

Based on the combined electronic and steric effects, electrophilic attack is most likely to occur at the C5 position . This position is ortho to the deactivating but ortho, para-directing chloro group and para to the activating methyl group. The powerful ortho, para-directing formamido group also activates this position (para). The C3 position is also activated (ortho to the methyl group), but meta to the chloro and formamido groups. The C6 position is strongly activated (ortho to the formamido group and para to the methyl group) but is sterically hindered by the adjacent methyl and formamido groups.

Oxidative and Reductive Transformation Pathways

Formamide, N-(4-chloro-2-methylphenyl)- can undergo both oxidative and reductive transformations.

Oxidative Pathways: N-aryl formamides can be oxidized to the corresponding carbamates. One such method involves the use of hypervalent iodine as an oxidant, which proceeds through an isocyanate intermediate. rsc.org The application of such a reaction to Formamide, N-(4-chloro-2-methylphenyl)- in the presence of an alcohol (R'OH) would yield the corresponding N-(4-chloro-2-methylphenyl)carbamate.

Reductive Pathways: The reduction of the formamide group is a challenging transformation. However, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce amides to amines. In the case of Formamide, N-(4-chloro-2-methylphenyl)-, this would lead to the formation of N-methyl-4-chloro-2-methylaniline.

Catalyst Design and Performance in Reactions Involving Formamide, N-(4-chloro-2-methylphenyl)-

While catalysts are not always required for the intrinsic reactions of Formamide, N-(4-chloro-2-methylphenyl)-, they play a crucial role in facilitating many of its transformations and in its synthesis.

For the synthesis of N-aryl formamides, various catalytic systems have been developed. These include:

Cobalt-on-nitrogen-doped carbon (CoNC) catalysts for the oxidative carbonylation of amines with paraformaldehyde. rsc.org

Triflic anhydride (B1165640) (Tf₂O) as an activator for the N-formylation of anilines with formic acid. niscpr.res.in

Catalyst-free systems using sodium borohydride (B1222165) and carbon dioxide for the N-formylation of amines. rsc.org

For reactions involving N-aryl formamides, catalyst design focuses on enhancing selectivity and reaction rates.

In N-arylation reactions , nickel-photoredox catalysis has been shown to be effective for the coupling of amides with aryl bromides under mild conditions. chemistryviews.org

For reductive transformations , iridium complexes have been utilized for the selective reductive N-formylation and transfer hydrogenation of N-heterocycles. acs.org

In the context of electrophilic aromatic substitution , Lewis acids are typically employed to generate the electrophile and enhance its reactivity.

The performance of these catalysts is highly dependent on the specific reaction, substrate, and desired product. For Formamide, N-(4-chloro-2-methylphenyl)-, the electronic and steric properties of the substituted phenyl ring would influence catalyst-substrate interactions and, consequently, the efficiency and selectivity of the catalyzed transformation.

Mechanistic Basis of Biological Activities in Formamide, N 4 Chloro 2 Methylphenyl Analogues

Elucidation of Anticancer Mechanisms in Formamide (B127407) Derivatives (In Vitro Studies)

The anticancer potential of formamide analogues is attributed to their ability to interfere with the life cycle of cancer cells, leading to their demise. In vitro research has highlighted several key mechanisms through which these compounds exert their cytotoxic effects.

Pathways of Apoptosis Induction (e.g., Caspase Activation)

A crucial mechanism by which many anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. Studies on N-phenyl nicotinamides, which share structural similarities with Formamide, N-(4-chloro-2-methylphenyl)-, have demonstrated their capability to potently induce apoptosis in cancer cells. nih.gov This process is often mediated by the activation of a cascade of enzymes known as caspases, which are central executioners of the apoptotic pathway.

Research on substituted N-phenyl nicotinamides has shown that these compounds can activate caspases in a dose-dependent manner. nih.gov For instance, the activation of caspase-3, a key effector caspase, is a hallmark of apoptosis. The process typically involves the release of cytochrome c from the mitochondria, which then triggers the formation of the apoptosome and subsequent activation of initiator caspases like caspase-9. These initiator caspases, in turn, activate effector caspases such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis. Studies on N-substituted benzamides have shown that their-induced apoptosis is associated with cytochrome c release and caspase-9 activation. researchgate.net

The potency of these formamide analogues in inducing apoptosis can be significantly influenced by the nature and position of substituents on the phenyl ring. For example, structure-activity relationship (SAR) studies on N-phenyl nicotinamides revealed that modifications to the phenyl ring could lead to a substantial increase in their apoptosis-inducing activity. nih.gov

Table 1: Research Findings on Apoptosis Induction by Formamide Analogues

| Compound Class | Cancer Cell Line | Key Findings |

| N-phenyl nicotinamides | T47D breast cancer | Potent inducers of apoptosis through caspase activation. nih.gov |

| N-substituted benzamides | 70Z/3 pre-B cell, HL60 promyelocytic | Induced cytochrome c release and caspase-9 activation. researchgate.net |

Modulation of Cellular Regulatory Processes (e.g., Cell Cycle)

In addition to inducing apoptosis, formamide derivatives can exert their anticancer effects by interfering with the cell cycle, the series of events that take place in a cell leading to its division and duplication. A study on N-phenyl nicotinamides demonstrated that these compounds can cause cell cycle arrest at the G2/M phase in T47D breast cancer cells. nih.gov This arrest prevents the cells from entering mitosis and ultimately leads to the induction of apoptosis.

The cell cycle is tightly regulated by a series of checkpoints that ensure the fidelity of cell division. Compounds that can disrupt these checkpoints are of significant interest in cancer therapy. The ability of N-phenyl nicotinamide analogues to induce a G2/M arrest suggests that they may interfere with the function of proteins that regulate this transition, such as cyclin-dependent kinases (CDKs) or their associated cyclins. nih.gov Furthermore, research on other amide derivatives has shown that they can induce cell cycle arrest in different phases. For example, certain selenoamides were found to arrest breast cancer cells in the S phase, while a selenium phosphoramidate caused arrest in the G0/G1 phase. mdpi.com Niclosamide, another amide-containing compound, has been shown to induce G1 phase arrest in head and neck squamous cell carcinoma. frontiersin.org

Table 2: Research Findings on Cell Cycle Modulation by Formamide Analogues

| Compound Class | Cancer Cell Line | Phase of Cell Cycle Arrest |

| N-phenyl nicotinamides | T47D breast cancer | G2/M phase nih.gov |

| Selenoamides | MCF-7 breast cancer | S phase mdpi.com |

| Selenium phosphoramidate | MCF-7 breast cancer | G0/G1 phase mdpi.com |

| Niclosamide | WSU-HN6, CNE-2Z HNSCC | G1 phase frontiersin.org |

Inhibition of Specific Enzymes and Receptors (e.g., Xanthine Oxidase)

Targeting specific enzymes that are crucial for cancer cell survival and proliferation is another avenue through which formamide analogues may exhibit their anticancer activity. One such enzyme is xanthine oxidase (XO), which plays a role in purine metabolism and can contribute to oxidative stress. Several studies have investigated N-phenyl aromatic amides and other amide-based compounds as potent inhibitors of xanthine oxidase. nih.govnih.gov

The inhibitory mechanism of these amide derivatives against xanthine oxidase often involves binding to the active site of the enzyme, thereby preventing it from catalyzing the oxidation of hypoxanthine and xanthine to uric acid. Molecular docking studies have suggested that these compounds can form hydrogen bonds with key amino acid residues in the active site of XO, such as Glu1261, Glu802, and Asn768. nih.gov The structure-activity relationship studies have indicated that the presence of an amide linker is effective for XO inhibition and that modifications to the heterocyclic and phenyl moieties can significantly enhance the inhibitory potency. nih.gov

Table 3: Research Findings on Xanthine Oxidase Inhibition by Formamide Analogues

| Compound Class | Key Findings |

| N-phenyl aromatic amides | Demonstrated potent, mixed-type inhibition of xanthine oxidase with IC50 values in the nanomolar range. nih.gov |

| Amide-based heterocyclic compounds | Showed significant xanthine oxidase inhibitory activity, with potency influenced by the nature of the heterocyclic ring and substituents. nih.gov |

Molecular Underpinnings of Antimicrobial Properties

Formamide derivatives also exhibit promising antimicrobial activities against a range of pathogens. Their ability to combat microbial infections is rooted in their capacity to compromise the structural integrity and essential functions of microbial cells.

Disruption Mechanisms of Microbial Cell Membranes

A primary target for many antimicrobial agents is the bacterial cell membrane, a critical barrier that maintains cellular integrity and regulates the passage of substances. Research on antimicrobial peptides and cyclodextrin derivatives has shown that membrane disruption is a key mechanism of their bactericidal action. nih.govescholarship.org This disruption can lead to the leakage of intracellular components and ultimately cell death.

The process of membrane permeabilization can be assessed using fluorescent probes such as N-phenyl-1-naphthylamine (NPN), which exhibits increased fluorescence in a hydrophobic environment like a damaged membrane. nih.govnih.gov Studies have shown that certain antimicrobial compounds can rapidly increase the permeability of both the outer and inner membranes of bacteria. nih.gov This disruption of the membrane potential and integrity is a swift and effective way to kill bacteria. While direct studies on Formamide, N-(4-chloro-2-methylphenyl)- are not available, the presence of a hydrophobic phenyl ring and a polar formamide group suggests a potential for interaction with and disruption of the amphipathic bacterial membrane.

Table 4: Research Findings on Microbial Membrane Disruption by Related Compounds

| Compound Class | Mechanism of Action |

| Antimicrobial peptides | Induce membrane disruption and pore formation, leading to leakage of cellular contents. escholarship.orgrsc.org |

| Cyclodextrin derivatives | Disrupt the bacterial cytoplasmic membrane, causing depolarization and increased permeability. nih.gov |

Interference with Essential Metabolic Pathways

Beyond direct membrane damage, formamide analogues may exert their antimicrobial effects by interfering with essential metabolic pathways within the microbial cell. This can involve the inhibition of crucial enzymes required for the synthesis of vital molecules like proteins, nucleic acids, and cell wall components.

For instance, N-chloramine compounds, which contain a nitrogen-halogen bond, are known to inhibit bacterial growth by targeting DNA, RNA, and protein synthesis. nih.gov These compounds can react with sulfhydryl groups in enzymes, leading to their inactivation. nih.govmdpi.com This disruption of enzymatic function can have a profound impact on bacterial metabolism and survival. Given that Formamide, N-(4-chloro-2-methylphenyl)- contains a chlorine atom, it is plausible that its analogues could act through similar mechanisms involving the targeting of key metabolic enzymes. The intricate network of metabolic pathways in bacteria presents numerous potential targets for antimicrobial agents, and disrupting these pathways can be an effective strategy to inhibit bacterial growth and proliferation. isciii.esnih.govnih.gov

Table 5: Research Findings on Interference with Microbial Metabolic Pathways by Related Compounds

| Compound Class | Mechanism of Action |

| N-chloramines | Inhibit DNA, RNA, and protein synthesis by reacting with sulfhydryl groups in enzymes. nih.gov |

| N-halamine polymers | Inactivate bacteria by interfering with cellular metabolism through the oxidizing action of the halogen. mdpi.comacs.org |

Antifungal Activity and Proposed Mechanisms of Action

Analogues of N-(4-chloro-2-methylphenyl)formamide have demonstrated notable antifungal properties. Studies on structurally similar compounds, such as 2-chloro-N-phenylacetamide, have revealed significant activity against various fungal strains, including Aspergillus flavus and fluconazole-resistant Candida species. scielo.brscielo.br

The proposed mechanisms for this antifungal action are varied and appear to be compound-specific. For 2-chloro-N-phenylacetamide, one primary proposed mechanism is the disruption of the fungal cell membrane through binding with ergosterol, a critical sterol component. scielo.brnih.gov This interaction was suggested by experiments where the presence of exogenous ergosterol increased the minimum inhibitory concentration (MIC) of the compound, indicating a direct interaction. scielo.br Additionally, molecular docking studies support this hypothesis, suggesting a stable binding to ergosterol. scielo.br A secondary proposed mechanism for this particular amide is the potential inhibition of DNA synthesis via the inhibition of the enzyme thymidylate synthase. scielo.brnih.gov

However, other studies on the same compound, 2-chloro-N-phenylacetamide, against Candida species concluded that its mechanism of action is not related to ergosterol binding or cell wall damage, indicating that the precise mechanism remains to be fully elucidated and may differ between fungal species. scielo.br

Research on other heterocyclic compounds containing features similar to formamide analogues, such as certain imidazole derivatives, has also shown antifungal activity against fungi like Aspergillus niger. icm.edu.pl The activity of these compounds is often compared to standard antifungal agents to gauge their efficacy. icm.edu.pl

Table 1: Antifungal Activity of a Related Amide Compound

| Compound | Fungal Strain | MIC Range (µg/mL) | MFC Range (µg/mL) | Proposed Mechanism of Action |

|---|

MIC = Minimum Inhibitory Concentration; MFC = Minimum Fungicidal Concentration

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of formamide analogues. Research on various related amide and formamide series has established several key principles.

For a series of N-methylformamide derivatives tested for antitumor activity, a very strict structural requirement was observed, with most modifications leading to a loss of activity. nih.gov This suggests that the core formamide structure is essential for its biological function in that context.

In the context of antifungal activity, SAR studies on amiloride analogs, which share certain structural motifs, revealed that increasing the hydrophobicity of substituents on the 5-amino group led to improved antifungal efficacy. nih.gov

More complex SAR has been observed in other related series. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with antidiabetic properties, the presence of both an electron-donating group (like -CH3) and an electron-withdrawing group (like -NO2) on the phenyl ring was found to significantly enhance the inhibitory activity against α-glucosidase. nih.gov

Furthermore, studies on pyrimidine-4-carboxamides demonstrated that conformational restriction of a flexible side chain, for instance, by replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine, could increase inhibitory potency threefold. researchgate.net A subsequent substitution of a morpholine group with an (S)-3-hydroxypyrrolidine further increased activity tenfold by reducing lipophilicity. researchgate.net These findings highlight that potency is a delicate balance of molecular shape, lipophilicity, and the nature of substituents.

Table 2: Key SAR Findings from Analogue Studies

| Compound Series | Biological Activity | Key Structural Modification | Impact on Activity |

|---|---|---|---|

| N-methylformamide analogues | Antitumor | Most substitutions on the formamide core | Loss of activity nih.gov |

| Amiloride analogues | Antifungal | Hydrophobic substitutions on 5-amino group | Improved activity nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | Antidiabetic | Electron-donating & electron-withdrawing groups on phenyl ring | Enhanced inhibitory activity nih.gov |

| Pyrimidine-4-carboxamides | NAPE-PLD Inhibition | Conformational restriction of a side chain | 3-fold increase in potency researchgate.net |

In Vitro Studies of Molecular Interactions with Biological Macromolecules

In vitro and in silico studies provide insight into the specific molecular interactions between formamide analogues and their biological targets. These interactions are predominantly non-covalent and are essential for their biological activity.

Molecular docking simulations of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with enzymes like α-glucosidase have shown that these compounds engage in a variety of interactions within the active site. nih.gov These include hydrogen bonding, electrostatic interactions, and hydrophobic interactions. nih.gov For example, specific amino acid residues such as Glu:276, Phe:157, and His:348 were identified as forming pi-anion and pi-pi interactions with the substituted phenyl rings of the inhibitor. nih.gov

Crystal structure analysis of related compounds, such as N-(4-methylphenyl)formamide, reveals the fundamental interactions that stabilize these molecules in a solid state. In this case, pairs of strong N—H⋯O hydrogen bonds link molecules together to form inversion dimers, which are further connected into chains by weaker C—H⋯O interactions. nih.gov These types of hydrogen bonds are fundamental to how these molecules may interact with the active sites of biological macromolecules like proteins and enzymes.

The study of these non-covalent interactions is critical, as they govern the binding affinity and specificity of the compound for its target. Techniques such as mass spectrometry are also employed to investigate the interactions within biological macromolecular complexes, including protein-ligand and protein-protein interactions, providing data on binding interfaces and stoichiometry. nih.gov

Applications in Advanced Organic Synthesis and Materials Science Research

Role of Formamide (B127407), N-(4-chloro-2-methylphenyl)- as a Versatile Synthetic Intermediate

Formamide, N-(4-chloro-2-methylphenyl)-, with the chemical formula C8H8ClNO, is a solid, crystalline substance at room temperature. nih.gov It serves as a key precursor in the synthesis of more complex molecules. synhet.com Its utility as a synthetic intermediate is primarily due to the reactivity of the formamide group and the specific substitution pattern on the phenyl ring, which includes a chloro and a methyl group. nih.govsynhet.com These substituents influence the molecule's electronic properties and reactivity, making it a valuable component in various synthetic pathways. synhet.com

The formamide moiety can undergo several chemical transformations. For instance, it can be hydrolyzed to yield the corresponding aniline, dehydrated to form an isocyanide, or participate in cyclization reactions to create heterocyclic compounds. This versatility allows for its use in the production of a range of chemicals, including those with applications in pharmaceuticals and agriculture. synhet.com

Interactive Data Table: Physicochemical Properties of Formamide, N-(4-chloro-2-methylphenyl)-

| Property | Value |

| Molecular Formula | C8H8ClNO |

| Molecular Weight | 169.608 g/mol |

| CAS Number | 21787-81-5 |

| IUPAC Name | N-(4-chloro-2-methylphenyl)formamide |

Building Block for the Construction of Heterocyclic Systems

A primary application of Formamide, N-(4-chloro-2-methylphenyl)- in organic synthesis is as a foundational element for building heterocyclic systems. synhet.com These cyclic compounds, containing at least two different elements in their rings, are of significant interest due to their prevalence in natural products and medicinal chemistry. nih.gov

A notable application is in the synthesis of quinazoline (B50416) derivatives. researchgate.netresearchgate.net Quinazolines are a class of bicyclic heterocyclic compounds that form the core structure of many biologically active molecules, including some anticancer agents. nih.govopenmedicinalchemistryjournal.com The synthesis often involves the cyclization of an N-acylanthranilic acid derivative, which can be prepared from Formamide, N-(4-chloro-2-methylphenyl)-. The chloro and methyl groups on the phenyl ring are retained in the final quinazoline structure, influencing its biological activity and properties. researchgate.netresearchgate.net For example, 4-anilinoquinazolines, which can be synthesized from related chloroquinazolines, have been extensively studied as inhibitors of receptor tyrosine kinases. nih.gov

The general synthetic route can involve the reaction of the corresponding anthranilic acid with formamide or a derivative, followed by cyclization. researchgate.netresearchgate.net The resulting quinazolinone can then be chlorinated to produce a 4-chloroquinazoline, a key intermediate for further functionalization. nih.govresearchgate.net

Interactive Data Table: Examples of Heterocyclic Systems Derived from Related Precursors

| Precursor Type | Resulting Heterocycle | Significance |

| Substituted Anilines/Formamides | Quinazolines | Core of many pharmaceuticals, including anticancer drugs. nih.govopenmedicinalchemistryjournal.com |

| 2-Aminobenzylamines and Aldehydes | Quinolines/Quinazolines | Important N-heterocycles with diverse biological activities. organic-chemistry.org |

| Isatoic Anhydride (B1165640) and Amines | Quinazolinones | Precursors to a wide range of functionalized quinazolines. |

Potential in the Development of Functional Organic Materials

While the predominant use of Formamide, N-(4-chloro-2-methylphenyl)- has been in synthesizing discrete molecules for the pharmaceutical and agrochemical industries, there is growing interest in its potential as a component of functional organic materials. synhet.com The structural characteristics of the molecule, such as the aromatic ring and the polar formamide group, make it a candidate for incorporation into larger, functional architectures.

Research into analogous formamide compounds, such as N-(4-chlorophenyl)formamide, has shown they can exhibit interesting solid-state properties, including phase transitions under thermal stress. nih.govresearchgate.net These properties are crucial for the development of materials with tunable electronic or optical characteristics. The hydrogen-bonding capability of the formamide group can also be used to guide the self-assembly of molecules into ordered supramolecular structures, a fundamental concept in the design of liquid crystals and other soft materials. nih.govnih.gov

The presence of the chlorine atom provides a reactive site for further modifications through cross-coupling reactions, which could enable the creation of extended conjugated systems for applications in organic electronics. While large-scale applications in materials science are not yet well-documented, the fundamental properties of Formamide, N-(4-chloro-2-methylphenyl)- suggest it is a promising candidate for future research in this field.

Analytical Methodologies for Research and Impurity Profiling

Chromatographic Methods for Purity Analysis and Separation

Chromatographic techniques are fundamental in the analysis of "Formamide, N-(4-chloro-2-methylphenyl)-", providing the means to separate the compound from impurities and quantify its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable tools in this regard.

HPLC is a primary method for the purity analysis of "Formamide, N-(4-chloro-2-methylphenyl)-" due to its versatility and wide applicability to a range of organic compounds. Method development for this compound typically involves a reverse-phase approach, where a non-polar stationary phase is used with a polar mobile phase.

Detailed research findings for a specific, validated HPLC method for "Formamide, N-(4-chloro-2-methylphenyl)-" are not extensively published in publicly accessible literature. However, a typical method would be developed based on the physicochemical properties of the molecule. For a related compound, N-(4-Chloro-2-methylphenyl)-3-oxobutanamide, a reverse-phase HPLC method has been described using a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. A similar approach would be a logical starting point for "Formamide, N-(4-chloro-2-methylphenyl)-".

The development process would involve optimizing several key parameters to achieve a robust and reliable separation:

Column Selection: A C18 or C8 column is generally the first choice for separating moderately polar compounds like "Formamide, N-(4-chloro-2-methylphenyl)-". The choice between them would depend on the desired retention and selectivity.

Mobile Phase Composition: A mixture of water and a polar organic solvent, such as acetonitrile or methanol, is typically used. The ratio is adjusted to control the retention time of the analyte.

pH of the Mobile Phase: The pH can influence the peak shape and retention of ionizable impurities. Buffering the aqueous portion of the mobile phase can be critical.

Detection: UV detection is commonly employed for aromatic compounds. The wavelength of detection would be optimized based on the UV spectrum of "Formamide, N-(4-chloro-2-methylphenyl)-" to maximize sensitivity.

An illustrative example of HPLC method parameters is presented in the table below.

| Parameter | Typical Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and is not based on a published method for this specific compound.

Gas Chromatography is another powerful technique for the analysis of "Formamide, N-(4-chloro-2-methylphenyl)-", particularly for assessing volatile impurities. The compound itself has a moderate boiling point, making it amenable to GC analysis. When coupled with a Flame Ionization Detector (FID), it provides excellent quantification of organic components. For structural elucidation of unknown impurities, a Mass Spectrometer (MS) is the detector of choice (GC-MS).

The development of a GC method would focus on:

Column Selection: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is generally suitable for this type of analysis.

Temperature Program: A temperature gradient is typically employed to ensure the efficient elution of both volatile and less volatile components.

Injector and Detector Temperatures: These are optimized to ensure complete vaporization of the sample without thermal degradation.

A hypothetical GC method for the analysis of "Formamide, N-(4-chloro-2-methylphenyl)-" is outlined in the table below.

| Parameter | Typical Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (e.g., 50:1) |

This table represents a typical starting point for method development and is not based on a published method for this specific compound.

Advanced Spectroscopic Techniques for Quantitative Analysis in Research Matrices

Spectroscopic techniques are indispensable for the structural confirmation and quantitative analysis of "Formamide, N-(4-chloro-2-methylphenyl)-". Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly utilized.

UV-Vis spectroscopy is often used in conjunction with HPLC for quantitative analysis. A full UV-Vis spectrum of the compound would be recorded to determine the wavelength of maximum absorbance (λmax), which is then used for quantification to ensure the highest sensitivity.

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information and can also be used for quantitative purposes (qNMR). By integrating the signals of the target compound against a known amount of an internal standard, a precise and accurate determination of its concentration can be achieved without the need for a specific reference standard of the analyte itself.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-chloro-2-methylphenyl)formamide, and how do reaction conditions impact yield and purity?